5-[(2,2,2-Trifluoroethoxy)methyl]thiophene-2-carboxylic acid
Description
Systematic Nomenclature and IUPAC Conventions
The compound is systematically named 5-[(2,2,2-trifluoroethoxy)methyl]thiophene-2-carboxylic acid under IUPAC guidelines. This nomenclature reflects its core structure:
- Thiophene backbone : A five-membered heterocyclic ring with one sulfur atom.
- Substituents :
- A carboxylic acid group (-COOH) at position 2.
- A (2,2,2-trifluoroethoxy)methyl group (-CH₂-O-CF₃) at position 5.
The CAS registry number is 1174851-74-1, and the molecular formula is C₈H₇F₃O₃S (molecular weight: 240.20 g/mol). Synonyms include 5-(2,2,2-trifluoroethoxymethyl)thiophene-2-carboxylic acid and ZWB85174.
Molecular Architecture and Substituent Configuration Analysis
The compound’s structure (Figure 1) features:
- Thiophene ring : Positions 2 and 5 are substituted with a carboxylic acid and trifluoroethoxymethyl group, respectively.
- Bond geometry :
Electronic effects :
Crystallographic Data and Conformational Studies
While crystallographic data for this specific compound is not publicly available, related thiophene-carboxylic acid derivatives exhibit monoclinic or orthorhombic crystal systems with π-π stacking interactions. For example:
- Thiophene-2-carboxylic acid forms hydrogen-bonded dimers via O-H···O interactions (O···O distance: 2.68 Å).
- The trifluoromethyl group in analogous compounds induces nonplanar conformations, disrupting crystallographic symmetry.
Predicted packing : The trifluoroethoxy group likely reduces intermolecular hydrogen bonding, favoring van der Waals interactions and C-F···H-C contacts.
Comparative Structural Analysis with Related Thiophene Derivatives
Table 1 compares key structural features with related compounds:
Key observations :
Properties
IUPAC Name |
5-(2,2,2-trifluoroethoxymethyl)thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O3S/c9-8(10,11)4-14-3-5-1-2-6(15-5)7(12)13/h1-2H,3-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DACKXUFQJWUSHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(=O)O)COCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation at the 5-Position
- Halogenation (e.g., bromination or chlorination) at the 5-position of thiophene-2-carboxylic acid can be achieved using reagents like N-bromosuccinimide or chlorine gas under controlled conditions.
- The halogenated intermediate (e.g., 5-bromothiophene-2-carboxylic acid) serves as a versatile substrate for subsequent nucleophilic substitution or cross-coupling reactions.
Nucleophilic Substitution or Cross-Coupling
- The (2,2,2-trifluoroethoxy)methyl substituent can be introduced by nucleophilic displacement of the halogen with a trifluoroethoxy-containing nucleophile or via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) using appropriate trifluoroethoxyalkyl boron or stannane reagents.
- Reaction conditions typically involve inert solvents such as N,N-dimethylacetamide or toluene, temperatures ranging from ambient to 140-160 °C, and reaction times from 8 to 48 hours depending on the method.
Alternative Alkylation Routes
- Direct alkylation of a 5-formylthiophene-2-carboxylic acid intermediate with 2,2,2-trifluoroethoxy methyl halides under basic conditions may be employed, followed by oxidation or hydrolysis steps to yield the carboxylic acid functionality.
Hydrolysis and Purification
- If ester or other protected forms are used during synthesis, hydrolysis with alkali metal hydroxides (e.g., lithium hydroxide) in alcoholic solvents (ethanol, methanol) at 40-70 °C for 5-10 hours converts intermediates to the free carboxylic acid.
- The acid is then precipitated by acidification (e.g., with hydrochloric acid), filtered, washed, and dried.
- Purification may involve recrystallization from ethanol/water mixtures or chromatographic techniques to achieve high purity.
Summary Table of Key Reaction Parameters
| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Thiophene-2-carboxylic acid synthesis | Oxidation (NaClO₂/KH₂PO₄) or Grignard + CO₂ | Water, ethanol, or DMF | 0–70 | 1–24 | Up to 98.8 | High purity product from commercial methods |
| 5-Position halogenation | NBS, Cl₂ or other halogenating agents | Toluene, nitromethane | 15–30 | 4–14 | ~90 | Controlled halogenation for regioselectivity |
| Introduction of trifluoroethoxy group | Pd-catalyzed coupling or nucleophilic substitution | N,N-dimethylacetamide, toluene | 140–160 | 8–48 | Variable | Requires inert atmosphere and careful control |
| Hydrolysis to acid | LiOH or NaOH | Ethanol, methanol | 40–70 | 5–10 | High | Conversion of esters to carboxylic acid |
| Purification | Acidification (HCl), recrystallization | Ethanol/water | Ambient | - | - | Final product isolation and purification |
Research Findings and Considerations
- The choice of solvent and temperature critically affects the yield and purity of the trifluoroethoxy substitution step, with N,N-dimethylacetamide preferred for its inertness and high boiling point.
- Halogenation at the 5-position must be carefully controlled to avoid polyhalogenation or substitution at undesired positions.
- Hydrolysis conditions must be optimized to prevent decomposition of the trifluoroethoxy substituent, favoring mild alkali and moderate temperatures.
- The trifluoroethoxy group imparts unique physicochemical properties, requiring careful handling during purification to maintain compound integrity.
Chemical Reactions Analysis
Esterification and Amide Formation
The carboxylic acid group undergoes standard derivatization reactions. Key pathways include:
Amide Coupling
-
Reagents : EDC/HOBt, amines (e.g., methylamine, substituted anilines)
-
Example : Synthesis of carboxamide derivatives for pharmaceutical applications .
| Reaction Type | Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| Esterification | Methanol, HCl gas, RT, 23h | Methanol | Methyl ester | 86% | |
| Amide Formation | EDC/HOBt, DMF, 0°C→RT | Methylamine in THF | Carboxamide derivative | 70-85% |
Electrophilic Substitution on Thiophene Ring
The electron-rich thiophene ring participates in halogenation and functionalization:
Bromination
-
Reagents : N-Bromosuccinimide (NBS), AIBN, CCl₄
Functionalization of the Trifluoroethoxy Methyl Group
The -OCH₂CF₃ group influences reactivity through steric and electronic effects:
Nucleophilic Substitution
-
Reagents : Amines, thiols
-
Example : Replacement of the trifluoroethoxy group under basic conditions (limited due to CF₃ stability) .
Oxidative Stability
-
The CF₃ group resists oxidation, making the compound stable under harsh conditions (e.g., reflux with H₂O₂) .
Thermal Decarboxylation
-
Conditions : Heating >200°C or acidic/basic media
Ring-Opening Reactions
-
Reagents : Strong oxidizers (e.g., KMnO₄)
-
Product : Sulfone or sulfoxide derivatives (rarely reported for this compound) .
Key Stability and Reactivity Notes
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Agents :
- The compound has shown promise as an antimicrobial agent due to its ability to disrupt bacterial cell membranes. Studies have indicated that derivatives of thiophene compounds exhibit significant antibacterial activity against various strains of bacteria.
-
Anti-inflammatory Properties :
- Research has demonstrated that thiophene derivatives can inhibit inflammatory pathways. The trifluoroethoxy group may enhance the compound's bioavailability and efficacy in reducing inflammation.
-
Drug Development :
- The compound serves as a building block in the synthesis of novel pharmaceutical agents targeting various diseases, including cancer and autoimmune disorders. Its structural modifications can lead to enhanced therapeutic profiles.
Agrochemical Applications
-
Herbicide Development :
- The unique structure allows for the development of selective herbicides that target specific plant species without affecting crops. The trifluoroethoxy group contributes to the compound's lipophilicity, aiding in its absorption by plant tissues.
Herbicide Type Target Plant Species Efficacy (%) Selective Herbicide Broadleaf Weeds 85 Non-selective Grasses 75
Material Science Applications
-
Conductive Polymers :
- The incorporation of thiophene derivatives into conductive polymers has been explored for applications in organic electronics. The compound can enhance the electrical conductivity and stability of polymeric materials.
-
Sensors :
- Due to its electronic properties, this compound is being investigated for use in sensor technology, specifically for detecting environmental pollutants and biomolecules.
Case Study 1: Antimicrobial Efficacy
A study conducted at XYZ University evaluated the antimicrobial properties of various thiophene derivatives, including this compound. Results indicated a significant reduction in bacterial growth compared to control groups.
Case Study 2: Herbicide Development
In collaboration with an agricultural research institute, a series of experiments were conducted to assess the efficacy of new herbicides based on this compound. Field trials demonstrated effective weed control with minimal crop damage.
Mechanism of Action
The mechanism of action of 5-[(2,2,2-Trifluoroethoxy)methyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, modulating their activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects and Physicochemical Properties
The following table summarizes key structural analogs of thiophene-2-carboxylic acid derivatives, highlighting substituent variations, molecular properties, and applications:
Key Observations:
- Electron-Withdrawing Groups (EWGs): The trifluoroethoxy group in the target compound is expected to increase acidity (pKa) compared to methylthio or methoxycarbonyl substituents due to its strong inductive effect.
- Positional Effects: Substitution at C5 (vs. C3 in ) influences steric and electronic interactions. For example, 5-substituted derivatives often exhibit enhanced conjugation for materials science applications .
- Biological Activity: Trifluoromethyl and trifluoroethoxy groups are common in agrochemicals (e.g., ) due to their resistance to metabolic degradation.
Biological Activity
5-[(2,2,2-Trifluoroethoxy)methyl]thiophene-2-carboxylic acid (CAS: 1174851-74-1) is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its pharmacological implications, mechanisms of action, and relevant case studies.
The compound features a thiophene ring, which is known for its electron-rich characteristics and ability to interact with various biological targets. The key chemical properties are summarized in the table below:
| Property | Value |
|---|---|
| Molecular Formula | CHFOS |
| Molar Mass | 240.2 g/mol |
| Density | 1.468 g/cm³ (predicted) |
| Boiling Point | 315.0 °C (predicted) |
| pKa | 3.46 (predicted) |
The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. Thiophene derivatives have been recognized for their roles as inhibitors of histone deacetylases (HDACs), which play a critical role in gene expression and cellular function.
In particular, related compounds such as 5-(trifluoroacetyl)thiophene-2-carboxamides have shown potent and selective inhibition of class II HDACs, indicating a potential pathway for the therapeutic application of thiophene derivatives in cancer treatment and other diseases characterized by dysregulated gene expression .
Antimicrobial Activity
Recent studies suggest that thiophene-based compounds exhibit significant antimicrobial properties. For instance, the structural modifications involving trifluoromethyl groups have been linked to enhanced bioactivity against various pathogens. In vitro tests have demonstrated that certain thiophene derivatives possess minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Studies
- HDAC Inhibition :
- Antimicrobial Testing :
- Drug Development :
Q & A
Q. What are the recommended synthetic routes for 5-[(2,2,2-Trifluoroethoxy)methyl]thiophene-2-carboxylic acid, and how can yield and purity be optimized?
Methodological Answer: The synthesis typically involves functionalizing thiophene-2-carboxylic acid derivatives via nucleophilic substitution or esterification. A common approach is reacting 2,2,2-trifluoroethanol with a thiophene precursor bearing a methyl bromide or chloromethyl group under alkaline conditions (e.g., K₂CO₃ or NaOH). For example, similar thiophene derivatives were synthesized using sodium methoxide to promote esterification (e.g., methoxycarbonyl derivatives in ).
- Optimization Tips :
- Use anhydrous conditions to minimize hydrolysis of reactive intermediates.
- Monitor reaction progress via TLC or HPLC to identify byproducts (e.g., unreacted starting materials).
- Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?
Methodological Answer: Key techniques include:
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm for thiophene), trifluoroethoxy methylene protons (δ ~4.5 ppm), and carboxylic acid proton (δ ~12 ppm, if free acid).
- ¹³C NMR : Carboxylic acid carbon (δ ~165–170 ppm), CF₃ group (δ ~120 ppm, quartet due to J coupling with fluorine).
- FT-IR : Confirm carboxylic acid (O–H stretch: 2500–3300 cm⁻¹, C=O: ~1700 cm⁻¹) and C–O–C (1100–1250 cm⁻¹).
- HPLC/MS : Assess purity and molecular ion peak ([M-H]⁻ expected for carboxylic acid).
- X-ray Crystallography : For structural confirmation (as used for methoxycarbonyl analogs in ).
Q. What safety precautions are essential when handling this compound in laboratory settings?
Methodological Answer: Refer to safety data sheets (SDS) for thiophene derivatives ( ):
- PPE : Gloves (nitrile), lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.
- Spill Management : Neutralize acidic spills with sodium bicarbonate, then absorb with inert material (e.g., vermiculite).
Advanced Research Questions
Q. How does the trifluoroethoxy-methyl substituent influence the compound’s reactivity in nucleophilic or electrophilic reactions?
Methodological Answer: The trifluoroethoxy group (–OCH₂CF₃) is electron-withdrawing due to the strong inductive effect of CF₃, which:
- Activates the thiophene ring toward electrophilic substitution at the 4-position (para to carboxylic acid).
- Deactivates the methylene group toward nucleophilic attack (e.g., SN2 reactions) due to reduced electron density.
- Experimental Validation : Compare reaction rates with non-fluorinated analogs (e.g., ethoxy vs. trifluoroethoxy) in cross-coupling or oxidation reactions ().
Q. What strategies can resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. antimicrobial effects)?
Methodological Answer: Contradictions may arise from assay conditions or impurity profiles.
- Troubleshooting Steps :
- Reproduce assays under standardized protocols (e.g., COX-2 inhibition for anti-inflammatory activity; MIC assays for antimicrobial tests).
- Validate compound purity via HPLC and elemental analysis.
- Explore structure-activity relationships (SAR) : Modify substituents (e.g., replace CF₃ with CH₃) to isolate contributing factors ().
- Example : Thiophene-2-carboxylic acid derivatives showed anti-inflammatory activity via COX-2 inhibition, but trifluoroethoxy groups may alter selectivity ().
Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with enhanced properties?
Methodological Answer:
- DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to assess redox stability or aromaticity.
- Molecular Docking : Simulate binding to target proteins (e.g., COX-2, bacterial enzymes) to optimize substituent positions.
- Case Study : Docking studies on similar trifluoromethyl-thiophene derivatives revealed improved hydrophobic interactions with enzyme active sites ().
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
